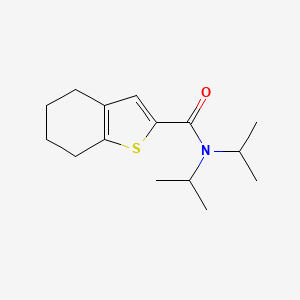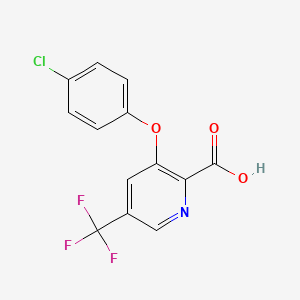
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride
Descripción general
Descripción
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride is a chemical compound with a unique structure that includes a pyrazole ring substituted with an isopropyl group and a carbimidoyl chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride typically involves the reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the desired carbimidoyl chloride derivative. The reaction conditions generally include:
Step 1: Reaction of 1-isopropyl-1H-pyrazole-4-carboxylic acid with hydroxylamine hydrochloride in the presence of a base such as triethylamine.
Step 2: Treatment of the resulting hydroxamic acid with thionyl chloride under anhydrous conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbimidoyl chloride group can be reduced to form corresponding amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines or alcohols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like primary or secondary amines, alcohols, or thiols under basic conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Derivatives with nucleophiles replacing the chloride group.
Aplicaciones Científicas De Investigación
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride involves its reactive functional groups. The hydroxylamine group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity. The carbimidoyl chloride group can react with nucleophiles, leading to the formation of stable derivatives that can modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide
- 5-amino-1H-pyrazole-4-carbonitrile
- 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates
Uniqueness
N-Hydroxy-1-isopropyl-1H-pyrazole-4-carbimidoyl chloride is unique due to its combination of a hydroxylamine group and a carbimidoyl chloride group on a pyrazole ring. This combination provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other pyrazole derivatives.
Propiedades
IUPAC Name |
(4Z)-N-hydroxy-1-propan-2-ylpyrazole-4-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5(2)11-4-6(3-9-11)7(8)10-12/h3-5,12H,1-2H3/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXUYQLTUWOXJC-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)C(=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C=C(C=N1)/C(=N/O)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Bromo-5-methylphenyl)formamido]acetamide](/img/structure/B1411707.png)

![2-[4-(2,2-Difluoroethoxy)phenyl]ethanol](/img/structure/B1411710.png)
![1-[(3,5-Dibromopyridin-2-yl)methyl]azetidin-3-amine](/img/structure/B1411711.png)


![2-chloro-N-[(4-fluorophenyl)methyl]-4-methylpentanamide](/img/structure/B1411719.png)






